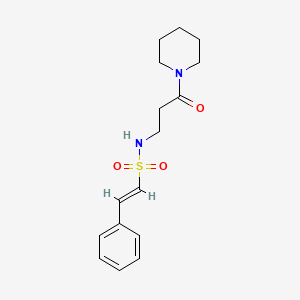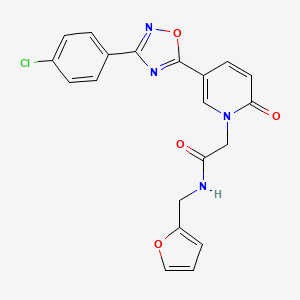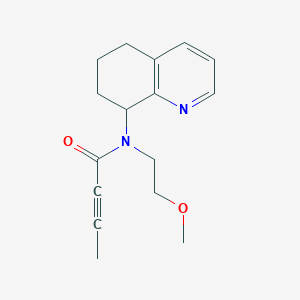
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide, also known as TQ-BE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TQ-BE is a derivative of tetrahydroquinoline, a class of compounds that have been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide is not fully understood. However, it has been proposed that N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway.
Biochemical and Physiological Effects:
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In neuroprotection research, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to reduce oxidative stress, inflammation, and apoptosis. In infectious disease research, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to inhibit viral replication and bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide is its potential therapeutic applications in various fields of medicine. However, there are also limitations to using N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide in lab experiments. For example, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide is a relatively new compound, and its safety and efficacy in humans have not been fully established. Additionally, the synthesis of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide. One direction is to further investigate the mechanism of action of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide and its potential therapeutic applications in various fields of medicine. Another direction is to optimize the synthesis of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide to improve its yield and purity. Additionally, future research could focus on developing derivatives of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide with improved safety and efficacy profiles.
Méthodes De Synthèse
The synthesis of N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide involves the reaction of 2-bromo-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide with sodium methoxide in methanol. The reaction yields N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide as a yellow solid.
Applications De Recherche Scientifique
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and infectious diseases. In cancer research, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In neuroprotection research, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. In infectious disease research, N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide has been shown to have antiviral and antibacterial properties.
Propriétés
IUPAC Name |
N-(2-methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-6-15(19)18(11-12-20-2)14-9-4-7-13-8-5-10-17-16(13)14/h5,8,10,14H,4,7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJNXNPARHFIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CCOC)C1CCCC2=C1N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-N-(5,6,7,8-tetrahydroquinolin-8-yl)but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2510426.png)
![4-(3-(2,5-dimethylbenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2510427.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2510429.png)
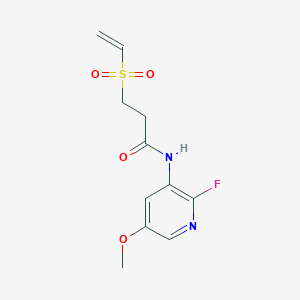
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2510434.png)
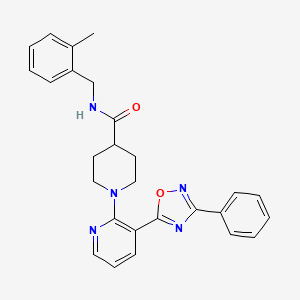
![N-(1-cyanocyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2510437.png)
![Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B2510438.png)
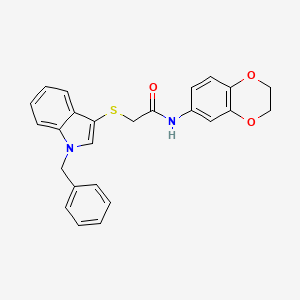
![4-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]-8-thia-4-aza-6-azoniatricyclo[7.5.0.02,7]tetradeca-1(9),6-diene-3,5-dione](/img/structure/B2510442.png)
